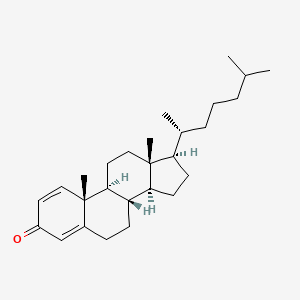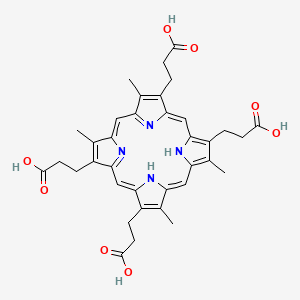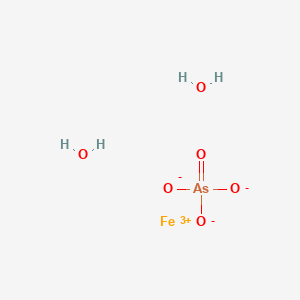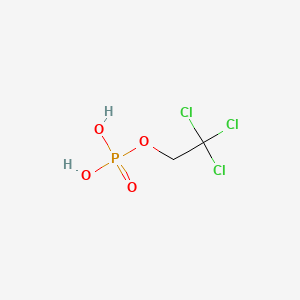
3-(4-Hydroxyphenyl)-N-benzylpropionamide
Vue d'ensemble
Description
The compound “3-(4-Hydroxyphenyl)-N-benzylpropionamide” is a derivative of 3-(4-Hydroxyphenyl)propionic acid . This compound is a type of phenolic acid, which are a class of chemical compounds consisting of a phenyl group (-C6H5) bonded to a hydroxyl group (-OH) and a carboxylic acid group (-COOH) .
Molecular Structure Analysis
The molecular structure of “3-(4-Hydroxyphenyl)-N-benzylpropionamide” would likely include a benzene ring due to the presence of the phenyl group, a carboxylic acid amide group (-CONH2) due to the propionamide, and a hydroxyl group (-OH) attached to the benzene ring .Chemical Reactions Analysis
Phenolic compounds, such as 3-(4-Hydroxyphenyl)propionic acid, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Hydroxyphenyl)-N-benzylpropionamide” would depend on its specific molecular structure. Phenolic compounds generally have relatively high boiling points due to their ability to form hydrogen bonds .Applications De Recherche Scientifique
1. Metabolic Engineering for Chemical Production
Research on metabolic engineering in various microorganisms like Corynebacterium glutamicum and Escherichia coli has shown potential in producing 3-hydroxypropionic acid (3-HP), a chemical related to 3-(4-Hydroxyphenyl)-N-benzylpropionamide. These studies demonstrate the conversion of glucose and xylose into 3-HP, which is a valuable platform chemical for the production of numerous industrial chemicals (Chen et al., 2017) (Kumar et al., 2013).
2. Conformational Analysis and Molecular Mimicry
Studies involving localized orbital coupled cluster calculations have been used to determine conformational preferences in molecules mimicking biomolecules like 3-(4-hydroxyphenyl)-N-benzylpropionamide. This research aids in understanding the structural behavior of complex organic compounds and their potential applications in drug design and other fields (Schofield & Jordan, 2012).
3. Discovery of Novel Natural Compounds
Research involving the isolation of compounds from natural sources like the culture of Micromonospora sp. has led to the discovery of new chemical entities related to 3-(4-hydroxyphenyl)-N-benzylpropionamide. These compounds exhibit antimicrobial activities, highlighting their potential use in pharmaceuticals and as bioactive substances (Gutierrez-Lugo et al., 2005).
4. Anticonvulsant and Bioactive Compound Synthesis
The synthesis and evaluation of derivatives of 3-(4-hydroxyphenyl)-N-benzylpropionamide have been explored for their anticonvulsant activities. These studies are crucial in developing new pharmacological agents for treating conditions like epilepsy (Salomé et al., 2010).
5. Analysis of Microbial Metabolism and Digestion
Studies have been conducted on the metabolism of compounds like hydroxycinnamic acids in livestock and humans, where 3-(4-hydroxyphenyl)-N-benzylpropionamide-related compounds play a role. Understanding these metabolic processes is important in fields like nutrition and microbiology (Chesson et al., 1999).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-3-(4-hydroxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15-9-6-13(7-10-15)8-11-16(19)17-12-14-4-2-1-3-5-14/h1-7,9-10,18H,8,11-12H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPJHCUBEDDXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347348 | |
| Record name | 3-(4-Hydroxyphenyl)-N-benzylpropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxyphenyl)-N-benzylpropionamide | |
CAS RN |
74454-78-7 | |
| Record name | 3-(4-Hydroxyphenyl)-N-benzylpropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Hydroxyphenyl)n-benzylpropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[3-(1-Methylpropyl)phenoxy]-1-(isopropylamino)-2-propanol](/img/structure/B1207917.png)





